![molecular formula C14H8NNaO5S B1324556 Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate CAS No. 4095-82-3](/img/structure/B1324556.png)
Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate
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Overview
Description
Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is an organic compound. Its molecular formula is C24H23N3O8S2.Na . It is a mono-constituent substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-substituted 1-amino-9,10-anthraquinones containing a primary amino group were synthesized by nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones .Molecular Structure Analysis
The molecular structure of Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is based on the anthraquinone skeleton, which is a type of polycyclic aromatic hydrocarbon with two ketone substitutions .Scientific Research Applications
Antimicrobial and Anesthetic Niosomal Formulations
This compound has been used in the development of new vesicular systems based on anesthetic compounds (lidocaine (LID) and capsaicin (CA)) and antimicrobial agents (amino acid-based surfactants from phenylalanine) . The stability and reduced size of the analyzed niosomal formulations demonstrate their potential in pharmaceutical applications .
Synthesis of Organosulfur Compounds
Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate can be used as a building block for the synthesis of organosulfur compounds . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Development of Sulfonyl Radical-Triggered Ring-Closing Sulfonylation
This compound can be used in the development of sulfonyl radical-triggered ring-closing sulfonylation . This is a significant achievement in the field of organosulfur chemistry .
Multicomponent Reactions
Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate can be used in multicomponent reactions . This is a promising area of research in the field of organic synthesis .
Site-Selective C–H Sulfonylation
This compound can be used in site-selective C–H sulfonylation . This is a promising area of research in the field of organic synthesis .
Photoredox Catalytic Transformations
Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate can be used in photoredox catalytic transformations . This is a promising area of research in the field of organic synthesis .
Safety and Hazards
properties
IUPAC Name |
sodium;5-amino-9,10-dioxoanthracene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5S.Na/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYSIFCUAIDBRJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8NNaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate | |
CAS RN |
4095-82-3 |
Source
|
Record name | 5-amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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